Cas no 613-11-6 (10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-)
613-11-6 structure
Product Name:10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
Numero CAS:613-11-6
MF:C16H19N3S
MW:285.407161951065
CID:508591
PubChem ID:164695
Update Time:2025-04-19
10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
- 3-N,3-N,7-N,7-N-TETRAMETHYL-10H-PHENOTHIAZINE-3,7-DIAMINE
- 2w9i
- AC1L4V9Y
- leucoform
- leuco-methylene blue
- Leucomethylene blue
- Leukomethylene blue
- methylene white
- N,N,N',N'-Tetramethyl-10H-phenothiazine-3,7-diamine
- N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine
- Panatone
- Reduced methylene blue
- SureCN109756
- Methylene blue leuco form
- HYDROMETHYLTHIONINE [INN]
- QTWZICCBKBYHDM-UHFFFAOYSA-N
- Hydromethylthionine
- Methylene blue, leuco
- 10H-PHENOTHIAZINE-3,7-DIAMINE, N3,N3,N7,N7-TETRAMETHYL-
- AKOS015962343
- 10H-Phenothiazine-3,7-diamine, N,N,N',N'-tetramethyl-
- leuco methylene blue
- 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine2HBr
- Hydromethylthionine [USAN]
- 613-11-6
- C05721
- TRx-0237
- leucomethylene-blue
- CHEMBL549963
- SCHEMBL109756
- N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine
- leuco-form
- Q27280736
- IHU4GYZ2R3
- DTXSID2047985
- ZB1100
- UNII-IHU4GYZ2R3
- CHEBI:134180
-
- Inchi: 1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3
- Chiave InChI: QTWZICCBKBYHDM-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C=CC=2NC2C=CC(=CC1=2)N(C)C)N(C)C
Proprietà calcolate
- Massa esatta: 285.13017
- Massa monoisotopica: 285.13
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.8A^2
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 491.7°C at 760 mmHg
- Punto di infiammabilità: 251.2°C
- Indice di rifrazione: 1.675
- PSA: 18.51
10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl- Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
613-11-6 (10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-) Prodotti correlati
- 92-84-2(Phenothiazine)
- 7152-42-3(10-phenyl-10H-phenothiazine)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso